4,6-Dibromopyridazin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

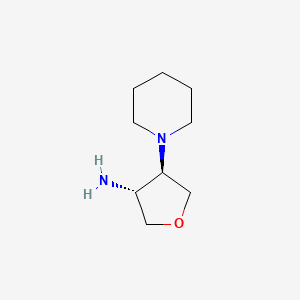

4,6-Dibromopyridazin-3-amine is a chemical compound with the molecular formula C4H3Br2N3 . It has an average mass of 252.895 Da and a monoisotopic mass of 250.869354 Da .

Molecular Structure Analysis

The InChI code for this compound is 1S/C4H3Br2N3/c5-2-1-3(6)8-9-4(2)7/h1H,(H2,7,9) .Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications

Preparation of Disubstituted Aminopyridazines : An efficient method for preparing 4,6 or 5,6 disubstituted 3-aminopyridazines has been developed, starting from 4-bromo-pyridazine-3,6-dione. This involves a combination of amination and Pd(0) cross-coupling reactions under microwave irradiation (Schmitt, Araújo-Júnior, Oumouch, & Bourguignon, 2006).

Palladium-Catalysed Aminocarbonylation : The aminocarbonylation of 5-Iodo- and 4,5-dibromo-2-methylpyridazin-3(2H)-ones using palladium catalysis has shown high reactivity, resulting in 4,5-dicarboxamides with primary amines (Takács, Czompa, Krajsovszky, Mátyus, & Kollár, 2012).

Synthesis of 4-Alkylaminopyridazine Derivatives : A series of 3-substituted, 6-substituted, and unsymmetrical 3,6-disubstituted 4-alkylaminopyridazines were synthesized through chemo- and regioselective reactions, combining amination and palladium-catalyzed cross-coupling reactions (Blaise et al., 2014).

Anticancer Applications : A new series of 3-allylthio-6-(mono or disubstituted) aminopyridazines displayed antiproliferative activities against various cancer cell lines, suggesting potential as anticancer agents (Won & Park, 2010).

Solid Phase Synthesis of Aminopyridazines : A versatile approach for the solid phase synthesis of aminopyridazines was developed using resin-bound thiophenols, which introduces diversity into the molecule (Parrot, Wermuth, & Hibert, 1999).

Synthesis of Polyhalogenated 2-(Phenylamino)pyridines : Thermal amination reactions of 2,6-dibromopyridine with various halogenated anilines were achieved, yielding polyhalogenated 2-(phenylamino)pyridines (Waldvogel, Faust, Barkmann, Fröhlich, & Wolff, 2009).

Safety and Hazards

properties

IUPAC Name |

4,6-dibromopyridazin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2N3/c5-2-1-3(6)8-9-4(2)7/h1H,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXKTTUTGHERSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN=C1Br)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673176 |

Source

|

| Record name | 4,6-Dibromopyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1206487-35-5 |

Source

|

| Record name | 4,6-Dibromopyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-Indolo[3,2-b]acridine, 7,13-dihydro-5,7,13,13-tetraphenyl-](/img/structure/B578402.png)

![5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578411.png)

![3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-endo-carboxylic acid](/img/structure/B578412.png)

![2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane](/img/structure/B578416.png)

![3-Hydroxy-[1,1'-biphenyl]-4,4'-dicarbonitrile](/img/structure/B578417.png)